molecular formula C8H12N2O B13111953 4-Amino-2-(dimethylamino)phenol

4-Amino-2-(dimethylamino)phenol

Cat. No.: B13111953
M. Wt: 152.19 g/mol
InChI Key: JJJPFRLCEGXGLV-UHFFFAOYSA-N
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Description

4-Amino-2-(dimethylamino)phenol is an aromatic compound that contains both phenol and amine functional groups. It has the molecular formula C₈H₁₁NO and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its role as an antidote for cyanide poisoning and its effectiveness in treating hydrogen sulfide toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(dimethylamino)phenol typically involves the reduction of Schiff bases. One common method is the reduction of 4-(dimethylamino)benzaldehyde with sodium borohydride in the presence of a suitable solvent. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials, such as 4-(dimethylamino)benzaldehyde and reducing agents like sodium borohydride, are fed into the reactor under controlled conditions to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(dimethylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-(dimethylamino)phenol has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-Amino-2-(dimethylamino)phenol involves the generation of methemoglobin. This compound converts hemoglobin to methemoglobin, which can then bind to cyanide ions, thereby preventing cyanide from inhibiting cytochrome oxidase in the mitochondrial electron transport chain. This allows for the restoration of normal cellular respiration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(dimethylamino)phenol is unique due to its dual functional groups (phenol and amine), which allow it to participate in a wide range of chemical reactions. Its ability to generate methemoglobin makes it particularly valuable as an antidote for cyanide poisoning .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-amino-2-(dimethylamino)phenol

InChI

InChI=1S/C8H12N2O/c1-10(2)7-5-6(9)3-4-8(7)11/h3-5,11H,9H2,1-2H3

InChI Key

JJJPFRLCEGXGLV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)N)O

Origin of Product

United States

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